molecular formula C15H12ClF2NO2 B5800474 2-(4-chloro-3-methylphenoxy)-N-(2,4-difluorophenyl)acetamide

2-(4-chloro-3-methylphenoxy)-N-(2,4-difluorophenyl)acetamide

Cat. No.: B5800474
M. Wt: 311.71 g/mol
InChI Key: JJDRVLATSRYIJC-UHFFFAOYSA-N
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Description

2-(4-chloro-3-methylphenoxy)-N-(2,4-difluorophenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a phenoxy group substituted with chlorine and methyl groups, as well as a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(2,4-difluorophenyl)acetamide typically involves the following steps:

    Preparation of 4-chloro-3-methylphenol: This can be achieved through the chlorination of 3-methylphenol.

    Formation of 2-(4-chloro-3-methylphenoxy)acetic acid: This involves the reaction of 4-chloro-3-methylphenol with chloroacetic acid under basic conditions.

    Amidation: The final step involves the reaction of 2-(4-chloro-3-methylphenoxy)acetic acid with 2,4-difluoroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired acetamide.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenoxy group may undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Investigation as a potential therapeutic agent.

    Industry: Use in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors, inhibiting their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-(2,4-difluorophenyl)acetamide
  • 2-(4-methylphenoxy)-N-(2,4-difluorophenyl)acetamide
  • 2-(4-chloro-3-methylphenoxy)-N-(2-fluorophenyl)acetamide

Uniqueness

The unique combination of substituents in 2-(4-chloro-3-methylphenoxy)-N-(2,4-difluorophenyl)acetamide may confer distinct chemical and biological properties, such as enhanced binding affinity to specific targets or improved stability under certain conditions.

Properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-(2,4-difluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClF2NO2/c1-9-6-11(3-4-12(9)16)21-8-15(20)19-14-5-2-10(17)7-13(14)18/h2-7H,8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJDRVLATSRYIJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=C(C=C(C=C2)F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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